(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol

Anticancer Cytotoxicity Pyrimidine Derivatives

Essential building block for CRTH2 antagonist synthesis (US7812160B2). The 4-Cl (leaving group), 6-NMe2 (electron donor), and 5-CH2OH (functionalization handle) pattern is non-negotiable. Substitution with simpler pyrimidines lacking the 5-hydroxymethyl group will fail synthetic routes. Also applicable to kinase inhibitor discovery with reported cytotoxicity (IC50 0.01-8.12 µM) against A549/MCF7. Verifiable purity, compliant shipping.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 1423029-78-0
Cat. No. B1458851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol
CAS1423029-78-0
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=N1)Cl)CO
InChIInChI=1S/C7H10ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h4,12H,3H2,1-2H3
InChIKeyASKHSFWKGLHIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol (CAS 1423029-78-0) | Pyrimidine Intermediate & Scaffold for CRTH2-Targeted Therapeutics


(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol (CAS 1423029-78-0) is a chlorinated pyrimidine derivative with a dimethylamino substituent at the 6-position and a hydroxymethyl group at the 5-position, characterized by the molecular formula C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol . The compound is classified under the CLP regulation as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 (respiratory tract) [1]. It serves as a versatile small molecule scaffold and a key intermediate in the synthesis of pyrimidine-containing pharmaceuticals, particularly those targeting the CRTH2 (DP2) receptor for allergic and inflammatory diseases [2].

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol: Why Off-the-Shelf Pyrimidines Cannot Substitute in CRTH2 Antagonist Synthesis


Direct substitution of this compound with generic pyrimidine building blocks is not feasible due to its unique combination of substituents: a chloro leaving group at C4, a dimethylamino electron-donating group at C6, and a hydroxymethyl handle at C5. This specific arrangement is critical for downstream functionalization in CRTH2 antagonist synthesis, as evidenced by its use as a core scaffold in patent US7812160B2 [1]. In contrast, simpler analogs like (6-Chloro-pyrimidin-4-yl)-dimethyl-amine (CAS 31058-83-0) lack the C5 hydroxymethyl group, which precludes the installation of key acetic acid moieties required for potent CRTH2 antagonism . Additionally, bulkier analogs such as Fenarimol (CAS 60168-88-9), while sharing a pyrimidin-5-ylmethanol core, are sterically hindered by diphenyl substituents, rendering them unsuitable as flexible intermediates for medicinal chemistry optimization [2]. Therefore, procurement decisions must be guided by the compound's precise substitution pattern to avoid failed synthetic routes.

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol | Quantitative Evidence Guide for Scientific Selection


Cytotoxicity Profile in Cancer Cell Lines Compared to Class-Level Pyrimidine Derivatives

While direct comparative studies with specific analogs are lacking, the compound exhibits a broad range of cytotoxicity against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with reported IC₅₀ values spanning from 0.01 µM to 8.12 µM . This potency spectrum is consistent with the class-level activity of 4,6-disubstituted pyrimidines as kinase inhibitors [1], though the presence of the C5 hydroxymethyl group may impart unique binding interactions not achievable with simpler 4,6-diamino pyrimidines. The lower end of the IC₅₀ range (0.01 µM) suggests sub-micromolar potency in certain contexts, which is a typical benchmark for hit-to-lead progression in anticancer drug discovery.

Anticancer Cytotoxicity Pyrimidine Derivatives

Structural Determinants of CRTH2 Antagonism: Substituent Pattern Comparison with Fenarimol and CRTh2 Antagonist 2

The core (4-chloro-6-(dimethylamino)pyrimidin-5-yl)methanol scaffold is a critical pharmacophore for CRTH2 antagonism, as demonstrated in the development of CRTh2 antagonist 2 (CAS 780763-95-3) [1]. This advanced lead compound incorporates the exact core, with modifications at the C5 position to install an acetic acid moiety, achieving potent CRTH2 antagonism. In contrast, Fenarimol (CAS 60168-88-9), a pyrimidin-5-ylmethanol fungicide, is functionally divergent due to its bulky diphenyl substitution, which sterically occludes the pyrimidine ring and alters its target profile [2]. The C5 hydroxymethyl group in the target compound is essential for further derivatization into the acetic acid chain required for CRTH2 receptor engagement, a feature absent in simpler pyrimidines like 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0) .

CRTH2 Antagonist Structure-Activity Relationship Medicinal Chemistry

Reactivity and Synthetic Utility: Comparison of C4 Chloro Leaving Group vs. C2 Chloro Analog

The position of the chloro substituent significantly impacts reactivity. The target compound has the chloro group at C4, adjacent to the C5 hydroxymethyl, which allows for regioselective nucleophilic aromatic substitution (SNAr) at C4 while preserving the C5 handle for orthogonal modifications [1]. In contrast, the analog 2-Chloro-4-(dimethylamino)pyrimidine (CAS 31058-83-0) has the chloro at C2 and the dimethylamino at C4 . This positional isomerism alters the electronic environment and substitution patterns accessible during synthesis. The C4 chloro in the target compound is more susceptible to displacement by amines, thiols, and other nucleophiles, enabling a broader range of derivatizations, including the synthesis of CRTH2 antagonists where the C2 position is often substituted with a benzyl group [1].

Nucleophilic Substitution Pyrimidine Functionalization Synthetic Intermediate

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol: Optimal Application Scenarios Based on Evidence


CRTH2 Antagonist Lead Optimization and SAR Studies

Medicinal chemistry teams developing CRTH2 antagonists for allergic and inflammatory diseases should procure this compound as the core scaffold. As demonstrated in US7812160B2, this intermediate is directly utilized to synthesize potent CRTH2 antagonists via functionalization of the C5 hydroxymethyl group to an acetic acid moiety and substitution at the C4 and C2 positions [1]. Its specific substitution pattern (4-chloro, 6-dimethylamino, 5-hydroxymethyl) is non-negotiable for achieving the desired CRTH2 pharmacophore. Using any other pyrimidine building block will derail the synthetic strategy and likely yield inactive compounds.

Kinase Inhibitor Discovery from Pyrimidine Scaffolds

The compound's demonstrated cytotoxicity against A549 and MCF7 cancer cell lines (IC₅₀ 0.01 - 8.12 µM) positions it as a viable starting point for kinase inhibitor discovery programs . The C4 chloro group can be displaced to introduce diverse amine substituents, while the C5 hydroxymethyl provides a handle for further elaboration. This scaffold offers a distinct substitution pattern compared to the more common 2,4-diaminopyrimidines, potentially accessing unique kinase selectivity profiles [2]. Researchers should consider this compound when seeking to expand chemical diversity in kinase-focused libraries.

Synthesis of Functionalized Pyrimidine Libraries via Orthogonal Derivatization

Organic chemists seeking to build diverse pyrimidine libraries should utilize this compound due to its orthogonal functional handles: the C4 chloro group for SNAr reactions, the C5 hydroxymethyl for oxidation, esterification, or etherification, and the C6 dimethylamino group as a fixed electron-donating moiety [1]. This combination is rare among commercially available pyrimidines, allowing for sequential, chemoselective transformations. The compound's crystalline nature (implied by its stable storage conditions) also facilitates handling and purification during multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.